Benzyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate
Description
Benzyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate is a fluorinated azetidine derivative characterized by a benzyl carbamate group at the 1-position and a trifluoromethyl-hydroxyl substituent at the 3-position. Its CAS number is 128117-22-6, and it appears as a solid with ≥98% purity . Key spectral data include distinct IR absorption bands for C=O (1700–1726 cm⁻¹) and CF₃ (1124–1158 cm⁻¹), as well as HRMS (ESI) confirming its molecular formula (C₁₄H₁₆F₃NO₃) . The compound’s structural features—such as the electron-withdrawing trifluoromethyl group and hydrogen-bonding hydroxyl moiety—make it valuable in medicinal chemistry, particularly for neuroprotective applications .
Properties
CAS No. |
1356109-15-3 |
|---|---|
Molecular Formula |
C12H12F3NO3 |
Molecular Weight |
275.22 g/mol |
IUPAC Name |
benzyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)11(18)7-16(8-11)10(17)19-6-9-4-2-1-3-5-9/h1-5,18H,6-8H2 |
InChI Key |
KPFFRLDRDMMJNK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Trifluoromethylation of Azetidinone Derivatives
The cornerstone of this synthesis is the addition of a trifluoromethyl group to a 3-oxoazetidine scaffold. While methyl and tert-butyl analogs employ Grignard reagents (e.g., methylmagnesium bromide), the trifluoromethyl variant necessitates specialized reagents such as (trifluoromethyl)trimethylsilane (TMSCF₃) under Lewis acid catalysis.
Representative Procedure :
-
Starting Material : tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.
-
Reagent Addition : TMSCF₃ (1.2 eq) and tetrabutylammonium fluoride (TBAF, 0.1 eq) are added dropwise at −78°C.
-
Reaction Progress : The mixture warms to room temperature over 12 hours, monitored by TLC for ketone consumption.
-
Workup : Quenching with saturated ammonium chloride, followed by extraction with ethyl acetate and solvent evaporation, yields tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate.
Key Data :
This method avoids the volatility of gaseous hydrogen chloride used in methyl analogs, though the steric bulk of TMSCF₃ necessitates extended reaction times compared to methylmagnesium bromide.
Hydrolysis and Esterification Strategies
Following trifluoromethylation, the tert-butyl protecting group is cleaved, and the resulting 3-hydroxy-3-(trifluoromethyl)azetidine is functionalized with a benzyl carboxylate moiety.
Deprotection and Benzylation
Acidic Deprotection :
Treatment of tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate with HCl in dioxane (4 M, 2 eq) at 0°C for 1 hour liberates the free amine, which is immediately subjected to benzylation to prevent decomposition.
Benzyl Chloroformate Coupling :
The free amine reacts with benzyl chloroformate (1.1 eq) in dichloromethane (DCM) with triethylamine (2 eq) as a base. After 2 hours at room temperature, the mixture is washed with brine, dried over MgSO₄, and concentrated to yield the crude benzyl ester.
Purification :
Silica gel chromatography (hexanes:ethyl acetate, 3:1) affords pure this compound as a crystalline solid.
Key Data :
Optimization of Reaction Conditions
Temperature and Solvent Effects
The trifluoromethylation step is highly sensitive to solvent polarity. Anhydrous THF outperforms diethyl ether due to better reagent solubility, while dimethylformamide (DMF) leads to side reactions. Elevated temperatures (>40°C) during benzylation promote racemization, necessitating strict temperature control.
Catalytic Enhancements
The addition of catalytic TBAF (10 mol%) accelerates TMSCF₃ activation, reducing reaction time from 24 to 12 hours. This mirrors findings in tert-butyl 3-hydroxy-3-methylazetidine synthesis, where phase-transfer catalysts improved yields by 15%.
Challenges and Mitigation Strategies
Hydrolysis Sensitivity
The tertiary alcohol in the product is prone to dehydration under acidic conditions. Patent data reveals that maintaining pH > 6 during workup and using ice-cold quenching minimizes this side reaction.
Trifluoromethyl Group Stability
While the CF₃ group is generally robust, prolonged exposure to strong bases (e.g., NaOH) at >80°C induces defluorination. Neutral aqueous washes are critical post-synthesis.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in Benzyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Substitution Reagents: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various azetidine derivatives with different functional groups, which can be further utilized in chemical syntheses and pharmaceutical applications.
Scientific Research Applications
Chemistry: Benzyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity and molecular interactions. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of trifluoromethylated drugs.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its stability and lipophilicity make it a promising candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties contribute to the development of high-performance materials and chemical products.
Mechanism of Action
The mechanism of action of Benzyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards specific targets, leading to its biological effects. The azetidine ring structure contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with analogs differing in substituents, molecular weight, and key properties:
Key Observations :
- Trifluoromethyl Group: The CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like benzyl 3-oxoazetidine-1-carboxylate .
- Hydroxyl vs.
- Synthetic Utility : Brominated () and olefinic () derivatives serve as intermediates for cross-coupling or cycloaddition reactions, whereas the target compound is tailored for bioactive applications .
Biological Activity
Benzyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C12H12F3N O3
- Molecular Weight : Approximately 275.224 g/mol
The compound features a trifluoromethyl group, a benzyl group, a hydroxy group, and a carboxylate functional group, which contribute to its chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves various synthetic routes aimed at achieving desired stereochemistry and yield. The methods may include nucleophilic substitutions and cyclization reactions using precursors that contain azetidine or related heterocycles.
Research indicates that the trifluoromethyl group significantly influences the compound's biological activity. It enhances lipophilicity and alters the electronic properties, which can affect interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating the mechanism of action and potential therapeutic applications.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis |
| U-937 (Monocytic Leukemia) | 4.5 | Cell cycle arrest at G1 phase |
| CEM-13 (T-cell Leukemia) | 0.48 | Caspase activation |
These findings suggest that the compound exhibits potent cytotoxicity, particularly against leukemia and breast cancer cell lines, indicating its potential as an anticancer agent.
Apoptosis Induction
Flow cytometry analyses have shown that this compound induces apoptosis in a dose-dependent manner. The activation of caspase pathways was observed, which is indicative of programmed cell death mechanisms being triggered by the compound.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds sharing structural similarities with this compound:
-
Study on Similar Azetidine Derivatives :
- Compounds similar in structure demonstrated enhanced biological activities when electron-withdrawing groups were present.
- The presence of trifluoromethyl groups often correlated with increased potency against various cancer cell lines.
-
Comparative Analysis :
- A comparative study showed that derivatives with similar azetidine frameworks exhibited varying degrees of cytotoxicity based on their substituents.
- The introduction of halogen atoms or other electron-withdrawing groups was found to enhance biological activity significantly.
Future Directions
The unique properties of this compound warrant further investigation into its pharmacological profiles and potential applications in drug development. Future research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profiles in living organisms.
- Mechanistic Studies : To uncover detailed pathways involved in its anticancer activity.
- Structural Modifications : To optimize biological activity through chemical modifications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Formation of the azetidine ring via cyclization of precursors like β-amino alcohols or via ring-closing metathesis. Use catalysts such as Grubbs catalyst for stereochemical control .
- Step 2 : Introduce the trifluoromethyl group via nucleophilic trifluoromethylation using Ruppert-Prakash reagent (TMSCF₃) under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Protect the azetidine nitrogen with a benzyl carboxylate group using benzyl chloroformate in dichloromethane (DCM) with triethylamine as a base .
- Optimization : Reaction yields depend on solvent polarity (THF > DCM), temperature (0–25°C), and stoichiometry (3.0 equiv of benzyl 3-oxoazetidine-1-carboxylate recommended) .
- Characterization : Confirm structure via -NMR (δ 4.5–5.2 ppm for benzyl protons) and HRMS (calculated [M+H] for CHFNO: 290.1004) .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE (nitrile gloves, safety goggles) due to potential irritancy (analogous to azetidine derivatives in ). Avoid exposure to moisture, as the hydroxyl group may promote hydrolysis.
- Storage : Store at –20°C in sealed, argon-purged vials. Solutions in DMSO should be aliquoted to prevent freeze-thaw degradation (stable for ≤1 month at –20°C; ≤6 months at –80°C) .
Q. What analytical techniques are critical for purity assessment and structural confirmation?
- HPLC : Use C18 columns with acetonitrile/water gradients (90:10 to 50:50 over 20 min) to assess purity (>98% by area normalization) .
- Spectroscopy :
- IR : Detect hydroxyl (3300–3500 cm) and carbonyl (1680–1700 cm) stretches .
- -NMR : Identify trifluoromethyl carbon at δ 120–125 ppm (quartet, ≈ 280 Hz) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
- Methodology :
- Use asymmetric catalysis with Jacobsen’s Co(III)-salen complexes for hydroxylation or Sharpless epoxidation for diastereomeric control .
- Example : Kinetic resolution via lipase-catalyzed transesterification (e.g., CAL-B in vinyl acetate) to separate enantiomers (ee >95%) .
Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in nucleophilic substitutions?
- Mechanism : The electron-withdrawing CF₃ group stabilizes transition states in S2 reactions, enhancing reactivity at the 3-position. Computational studies (DFT) show a lower activation energy (~15 kcal/mol) for substitutions compared to non-fluorinated analogs .
- Experimental Proof : Kinetic isotope effects (KIE ≈ 1.0) and Hammett plots (ρ = +2.1) confirm a concerted mechanism .
Q. How does this compound interact with biological targets, and what assays are suitable for activity screening?
- Hypothesis : The azetidine core mimics proline in enzyme active sites, while the CF₃ group enhances lipophilicity (clogP ≈ 2.5), favoring membrane penetration.
- Assays :
- In vitro : Fluorescence polarization assays for kinase inhibition (e.g., MAPK14) at 10 μM concentration .
- In silico : Docking simulations (AutoDock Vina) to predict binding affinity to GABA receptors (ΔG ≈ –9.2 kcal/mol) .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Approach :
- Experimental : Measure solubility in 10 solvents (e.g., DMSO, ethanol, PBS) via nephelometry. For example, solubility in PBS is <0.1 mg/mL, requiring DMSO stock solutions (50 mM) for biological assays .
- Theoretical : Use Hansen solubility parameters (δD = 18.5, δP = 5.2, δH = 8.1) to predict compatibility with solvents like THF (δD = 16.8, δP = 5.7, δH = 8.0) .
Methodological Considerations
Q. What strategies optimize the scalability of this compound’s synthesis for preclinical studies?
- Process Chemistry :
- Replace batch reactors with continuous flow systems to enhance mixing and heat transfer (residence time: 2 min at 80°C) .
- Use scavenger resins (e.g., QuadraPure™) to remove excess reagents inline, reducing purification steps .
Q. How can the hydroxyl group be selectively functionalized without affecting the benzyl carboxylate?
- Protection/Deprotection :
- Protect the hydroxyl as a TBS ether (tert-butyldimethylsilyl chloride, imidazole in DMF), then deprotect with TBAF .
- Selectivity : The benzyl carboxylate is inert to silylation conditions due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
